

5-Oxodecanoic acid structural elucidation and properties

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Compound of Interest

Compound Name: 5-Oxodecanoic acid

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5-Oxodecanoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Oxodecanoic acid, also known as 5-ketodecanoic acid, is a medium-chain oxo-fatty acid. Its chemical structure consists of a ten-carbon aliphatic chain with a carboxylic acid group at one end and a ketone group at the C-5 position. While its primary application to date has been as a flavoring agent in the food industry, its structural features suggest potential roles in various biological processes, aligning it with the broader class of bioactive lipid molecules.^{[1][2]} This technical guide provides a comprehensive overview of the structural elucidation, physicochemical properties, and potential biological significance of **5-oxodecanoic acid**, aimed at researchers and professionals in drug development and life sciences.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for **5-oxodecanoic acid** is presented in Table 1. This information is crucial for its identification, purification, and handling in a laboratory setting.

Table 1: Physicochemical and Computed Properties of **5-Oxodecanoic Acid**

Property	Value	Reference
IUPAC Name	5-oxodecanoic acid	[1]
Synonyms	5-ketodecanoic acid, 5-oxo capric acid	[1][2]
CAS Number	624-01-1	
Molecular Formula	C ₁₀ H ₁₈ O ₃	
Molecular Weight	186.25 g/mol	
Appearance	Colorless to yellow solid	
Melting Point	53.00 to 58.00 °C	
Boiling Point	324.00 to 326.00 °C at 760.00 mm Hg	
Flash Point	166.11 °C	
Solubility	Very slightly soluble in water; Soluble in alcohol	
logP (o/w)	1.841 (estimated)	
Hydrogen Bond Donor Count	1	
Hydrogen Bond Acceptor Count	3	
Rotatable Bond Count	8	

Structural Elucidation: Experimental Protocols

The definitive structure of **5-oxodecanoic acid** is determined through a combination of spectroscopic techniques. The following are detailed methodologies for its structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of **5-oxodecanoic acid**.

Protocol:

- Sample Preparation: Dissolve 5-10 mg of purified **5-oxodecanoic acid** in approximately 0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.
- ^1H NMR Spectroscopy:
 - Acquire a one-dimensional proton NMR spectrum on a 400 MHz or higher spectrometer.
 - Expected Chemical Shifts (δ , ppm):
 - ~11-12 ppm (singlet, broad): Carboxylic acid proton ($-\text{COOH}$). This peak will disappear upon D_2O exchange.
 - ~2.7 ppm (triplet): Methylene protons alpha to the ketone ($-\text{CH}_2-\text{C}=\text{O}$).
 - ~2.4 ppm (triplet): Methylene protons alpha to the carboxylic acid ($-\text{CH}_2-\text{COOH}$).
 - ~1.6 ppm (multiplet): Methylene protons beta to the ketone and carboxylic acid.
 - ~1.3 ppm (multiplet): Remaining methylene protons in the alkyl chain.
 - ~0.9 ppm (triplet): Terminal methyl protons ($-\text{CH}_3$).
- ^{13}C NMR Spectroscopy:
 - Acquire a proton-decoupled carbon NMR spectrum.
 - Expected Chemical Shifts (δ , ppm):
 - ~210-215 ppm: Ketone carbonyl carbon ($-\text{C}=\text{O}$).
 - ~178-182 ppm: Carboxylic acid carbonyl carbon ($-\text{COOH}$).
 - ~42 ppm: Methylene carbon alpha to the ketone.

- ~34 ppm: Methylene carbon alpha to the carboxylic acid.
- ~20-30 ppm: Other methylene carbons in the alkyl chain.
- ~14 ppm: Terminal methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Protocol:

- Sample Introduction and Ionization: Introduce a dilute solution of **5-oxodecanoic acid** into the mass spectrometer. Electron ionization (EI) or a soft ionization technique like electrospray ionization (ESI) can be used.
- Mass Analysis: Acquire the mass spectrum.
- Expected Fragmentation Pattern (EI):
 - Molecular Ion (M^+): A peak corresponding to the molecular weight (m/z 186) should be observed, though it may be weak.
 - Key Fragment Ions:
 - $[M - H_2O]^+$ (m/z 168): Loss of a water molecule.
 - $[M - COOH]^+$ (m/z 141): Loss of the carboxylic acid group.
 - Alpha-cleavage around the ketone will lead to characteristic fragments. For example, cleavage between C4 and C5 would yield a fragment at m/z 99, and cleavage between C5 and C6 would result in a fragment at m/z 85.
 - McLafferty Rearrangement: A prominent peak may be observed due to this rearrangement involving the ketone.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Protocol:

- Sample Preparation: Prepare the sample as a thin film on a salt plate (e.g., NaCl) or as a KBr pellet.
- Spectral Acquisition: Obtain the IR spectrum using an FTIR spectrometer.
- Expected Characteristic Absorptions (cm^{-1}):
 - ~2500-3300 (broad): O-H stretch of the carboxylic acid.
 - ~1710 (sharp, strong): C=O stretch of the carboxylic acid.
 - ~1700 (sharp, strong): C=O stretch of the ketone. These two carbonyl peaks may overlap.
 - ~2850-2960 (strong): C-H stretches of the alkyl chain.
 - ~1200-1300 (medium): C-O stretch of the carboxylic acid.

Synthesis of 5-Oxodecanoic Acid

While several synthetic routes are possible, a plausible approach involves the oxidation of a corresponding hydroxy acid precursor.

Protocol (Hypothetical):

- Starting Material: 5-hydroxydecanoic acid.
- Oxidation:
 - Dissolve 5-hydroxydecanoic acid in a suitable solvent such as dichloromethane.
 - Add an oxidizing agent like pyridinium chlorochromate (PCC) or use a Swern oxidation protocol.
 - Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

- Work-up and Purification:
 - Upon completion, quench the reaction and perform an aqueous work-up to remove the oxidant byproducts.
 - Extract the product into an organic solvent.
 - Dry the organic layer, remove the solvent under reduced pressure, and purify the resulting crude **5-oxodecanoic acid** by column chromatography or recrystallization.

Biological Activity and Potential Significance

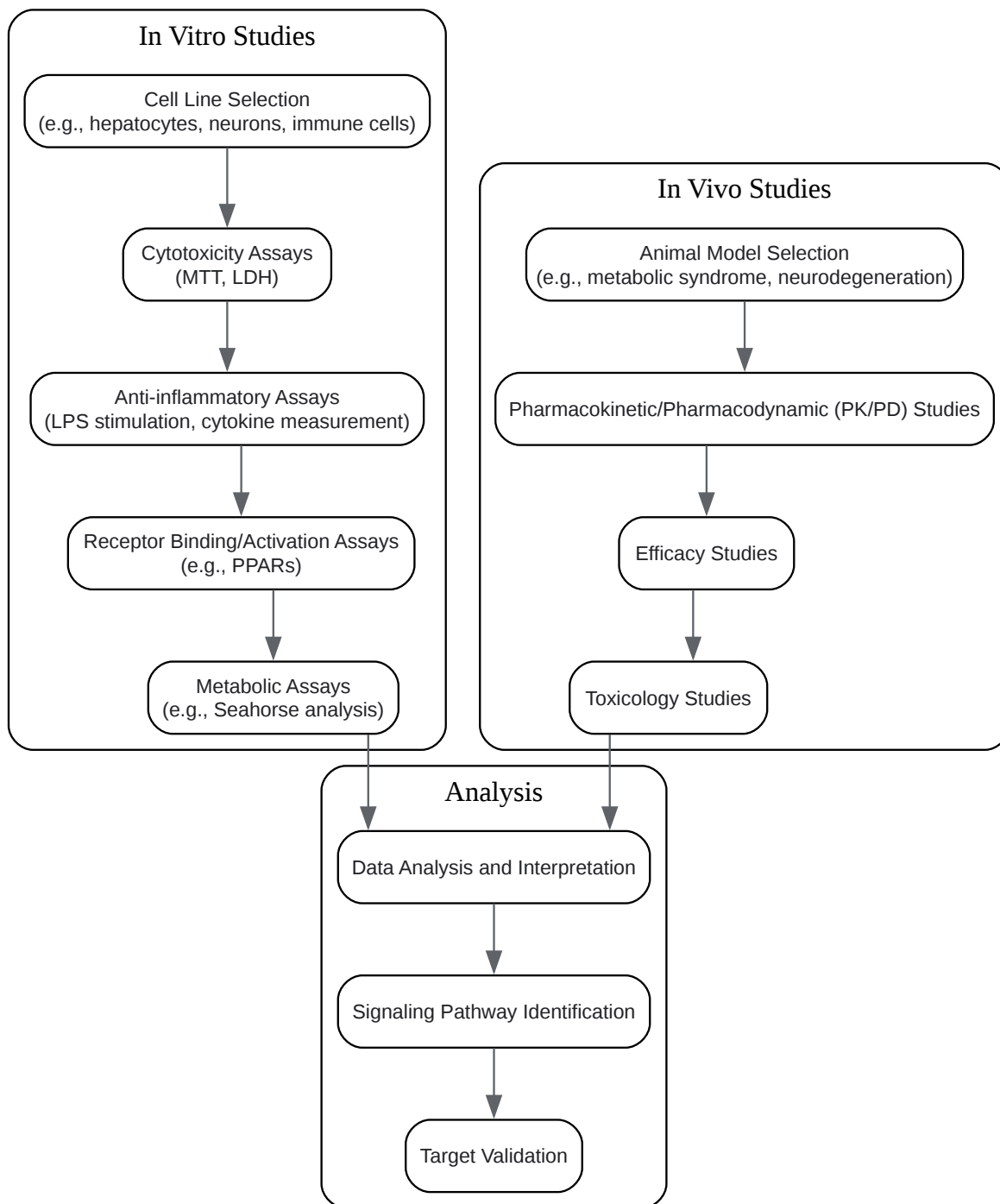
Currently, there is a notable lack of specific research on the biological activities of **5-oxodecanoic acid**. However, its structural similarity to other medium-chain fatty acids (MCFAs) and oxo-fatty acids provides a basis for postulating its potential biological roles.

MCFAs are known to be rapidly absorbed and metabolized, serving as an efficient energy source. They can induce ketosis and have been investigated for their therapeutic potential in neurological and metabolic disorders. Oxo-fatty acids, on the other hand, are a class of lipid mediators involved in processes like inflammation and cell signaling.

Given this context, **5-oxodecanoic acid** may participate in metabolic pathways related to energy production or act as a signaling molecule. Further research is warranted to explore its potential effects on cellular processes.

Experimental Workflow for Biological Activity Screening

A general workflow for investigating the biological effects of **5-oxodecanoic acid** is presented below.

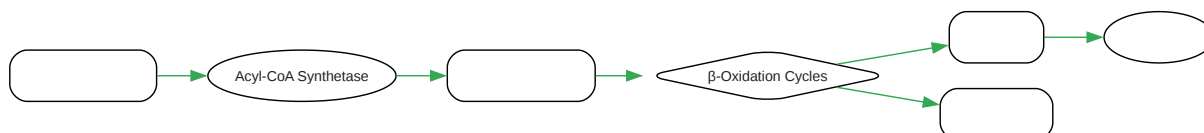


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Workflow for investigating the biological activity of **5-Oxodecanoic acid**.

Hypothetical Metabolic Pathway

Based on the metabolism of other medium-chain fatty acids, a potential metabolic fate for **5-oxodecanoic acid** is outlined below. It is likely to undergo β -oxidation, a process that breaks down fatty acids to produce acetyl-CoA.



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Hypothetical metabolic pathway of **5-Oxodecanoic acid**.

Conclusion

5-Oxodecanoic acid is a well-characterized molecule in terms of its chemical structure and physical properties. Standard spectroscopic methods can be readily applied for its identification and quality control. While its use has been primarily in the food industry, its structural relationship to biologically active medium-chain and oxo-fatty acids suggests a potential for unexplored pharmacological activities. The experimental frameworks provided in this guide offer a starting point for researchers to investigate the synthesis, characterization, and, most importantly, the potential biological roles of **5-oxodecanoic acid**. Future studies are essential to elucidate its metabolic fate and its effects on cellular signaling pathways, which could unveil new therapeutic applications for this and related molecules.

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